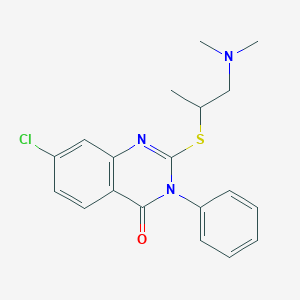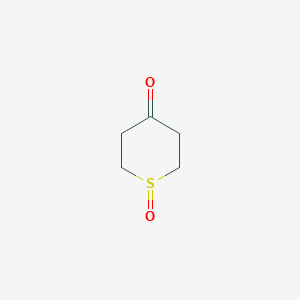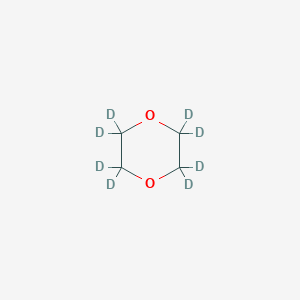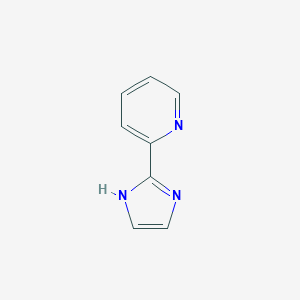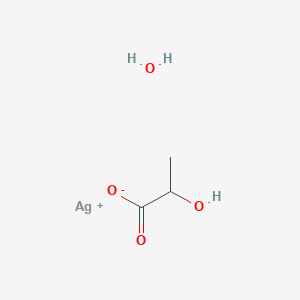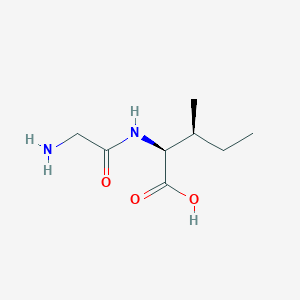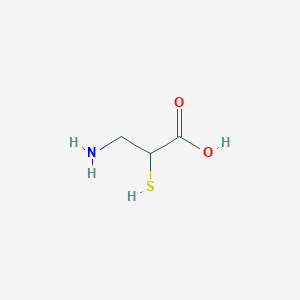
3-Amino-2-sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-sulfanylpropanoic acid, also known as cysteine, is a non-essential amino acid that plays an essential role in the human body. It is a building block of proteins and is involved in the synthesis of glutathione, an antioxidant that helps protect cells from damage caused by free radicals.
科学研究应用
Cysteine has been extensively studied for its role in protein synthesis and antioxidant activity. It is also involved in the regulation of gene expression, cell signaling, and the immune response. Cysteine has been shown to have potential therapeutic effects in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
作用机制
Cysteine acts as a nucleophile and is involved in the formation of disulfide bonds between proteins. It also plays a role in the regulation of redox signaling pathways and the detoxification of reactive oxygen and nitrogen species. Cysteine can also act as a precursor to glutathione, which is involved in the detoxification of harmful substances in the body.
生化和生理效应
Cysteine has various biochemical and physiological effects on the human body. It plays a critical role in the synthesis of proteins, and its antioxidant properties help protect cells from oxidative stress. Cysteine is also involved in the regulation of the immune system and the production of antibodies. Additionally, 3-Amino-2-sulfanylpropanoic acid plays a role in the metabolism of fats and carbohydrates.
实验室实验的优点和局限性
Cysteine is widely used in laboratory experiments due to its role in protein synthesis and antioxidant activity. However, 3-Amino-2-sulfanylpropanoic acid is susceptible to oxidation and can form disulfide bonds with other 3-Amino-2-sulfanylpropanoic acid residues, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-Amino-2-sulfanylpropanoic acid. One area of research is the role of 3-Amino-2-sulfanylpropanoic acid in the regulation of redox signaling pathways and the immune response. Another area of interest is the potential therapeutic effects of 3-Amino-2-sulfanylpropanoic acid in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, research is needed to better understand the biochemical and physiological effects of 3-Amino-2-sulfanylpropanoic acid in the human body.
Conclusion:
In conclusion, 3-Amino-2-sulfanylpropanoic acid is a non-essential amino acid that plays an essential role in the human body. It is involved in the synthesis of proteins, the regulation of redox signaling pathways, and the detoxification of harmful substances in the body. Cysteine has potential therapeutic effects in various diseases and is widely used in laboratory experiments. Future research is needed to better understand the role of 3-Amino-2-sulfanylpropanoic acid in the human body and its potential therapeutic applications.
合成方法
Cysteine can be synthesized in the human body from methionine and serine. It can also be obtained through the diet from high protein foods such as meat, poultry, fish, and dairy products. Additionally, 3-Amino-2-sulfanylpropanoic acid can be synthesized in the laboratory by reacting L-serine with hydrogen sulfide gas and ammonium hydroxide.
属性
CAS 编号 |
17617-04-8 |
|---|---|
产品名称 |
3-Amino-2-sulfanylpropanoic acid |
分子式 |
C3H7NO2S |
分子量 |
121.16 g/mol |
IUPAC 名称 |
3-amino-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-1-2(7)3(5)6/h2,7H,1,4H2,(H,5,6) |
InChI 键 |
FHNLXNKFRGMOPW-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)S)N |
规范 SMILES |
C(C(C(=O)O)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



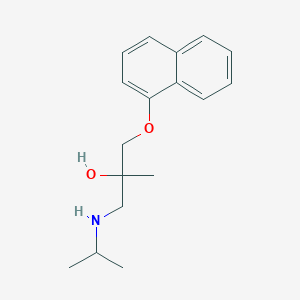
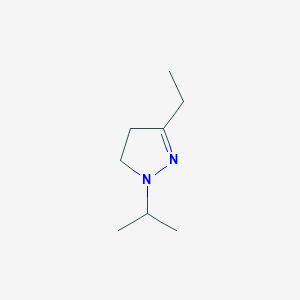
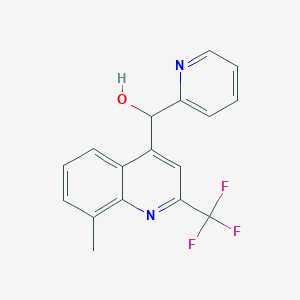
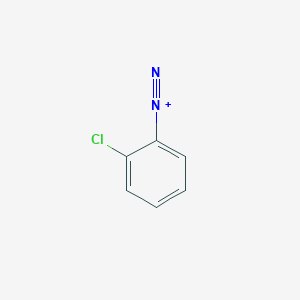
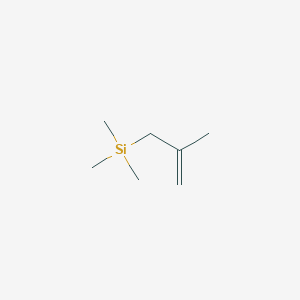
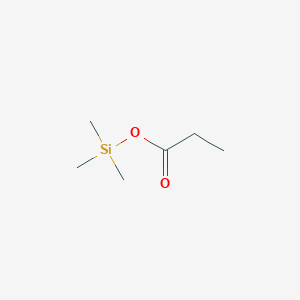
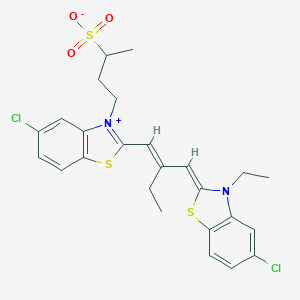
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
